![molecular formula C13H19N3O B7505912 1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505912.png)
1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one, also known as P4MP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. P4MP is a piperazine derivative that has been synthesized through various methods and has been found to exhibit promising biological activity.
Mécanisme D'action
The mechanism of action of 1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one involves its binding to serotonin receptors, which leads to the modulation of neurotransmitter release and the regulation of mood and anxiety. 1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has also been found to exhibit cytotoxic activity against cancer cells through the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has been found to exhibit significant binding affinity for serotonin receptors, which leads to the modulation of neurotransmitter release and the regulation of mood and anxiety. 1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has also been found to exhibit cytotoxic activity against cancer cells through the induction of apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has several advantages for lab experiments, including its ease of synthesis and purification, as well as its potential therapeutic applications. However, there are limitations to its use, including the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one, including its use as an antidepressant and anxiolytic agent, as well as its potential use in the treatment of cancer. Further studies are needed to determine its safety and efficacy, as well as its potential use in combination with other therapeutic agents. Additionally, the development of novel synthesis methods and the optimization of existing methods could lead to the discovery of new and more potent derivatives of 1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one.
In conclusion, 1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its ease of synthesis and purification, as well as its potential use as an antidepressant, anxiolytic agent, and cancer treatment, make it a promising compound for further study. However, further studies are needed to determine its safety and efficacy, as well as its potential use in combination with other therapeutic agents.
Méthodes De Synthèse
1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one can be synthesized through various methods, including the reaction of pyridine-4-carboxaldehyde with piperazine in the presence of propanone. Another method involves the reaction of 4-bromomethylpyridine with piperazine in the presence of propanone. The synthesized 1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent. It has been found to exhibit significant binding affinity for serotonin receptors, which are involved in the regulation of mood and anxiety. 1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has also been studied for its potential use in the treatment of cancer, as it has been found to exhibit cytotoxic activity against cancer cells.
Propriétés
IUPAC Name |
1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-13(17)16-9-7-15(8-10-16)11-12-3-5-14-6-4-12/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPRSXMFNZQIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)


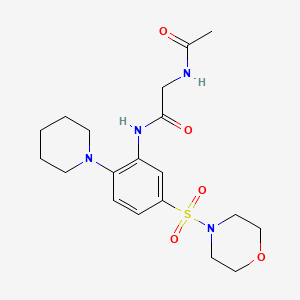
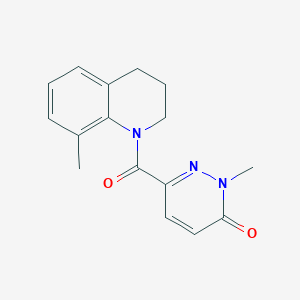

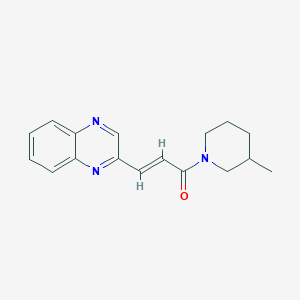
![N-[3-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7505898.png)
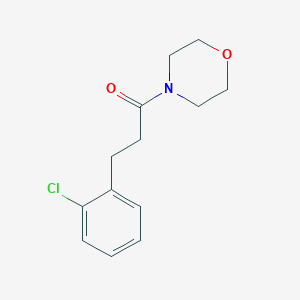
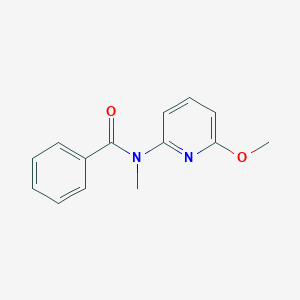
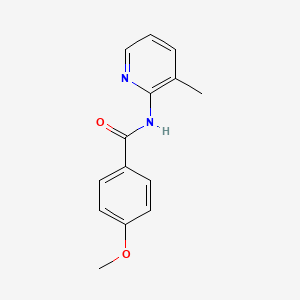
![2,2-dimethyl-N-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7505926.png)
![2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505927.png)
